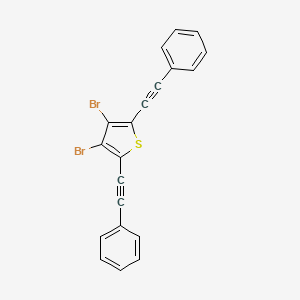
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and two phenylethynyl groups at the 2 and 5 positions on the thiophene ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- typically involves the bromination of thiophene followed by the introduction of phenylethynyl groups. One common method involves the use of 3,4-dibromothiophene as a starting material. The phenylethynyl groups can be introduced through a palladium-catalyzed cross-coupling reaction with phenylacetylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The phenylethynyl groups can participate in further cross-coupling reactions to form more complex structures.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce phenylethynyl groups.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3,4-disubstituted thiophenes, while cross-coupling reactions can produce more complex polyaromatic compounds .
科学研究应用
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential biological activities, although specific applications in medicine are still under research.
作用机制
The mechanism of action of thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- in its applications is primarily related to its electronic properties. The conjugated system allows for efficient charge transport, making it useful in electronic devices. The presence of bromine atoms and phenylethynyl groups can also influence the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with methylthio groups instead of phenylethynyl groups.
2,5-Dibromo-3-hexylthiophene: Another thiophene derivative with hexyl groups.
Dithieno[3,2-b2′,3′-d]thiophene: A related compound with a fused thiophene ring system.
Uniqueness
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- is unique due to the presence of phenylethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in applications requiring high conductivity and stability.
属性
CAS 编号 |
874583-46-7 |
|---|---|
分子式 |
C20H10Br2S |
分子量 |
442.2 g/mol |
IUPAC 名称 |
3,4-dibromo-2,5-bis(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C20H10Br2S/c21-19-17(13-11-15-7-3-1-4-8-15)23-18(20(19)22)14-12-16-9-5-2-6-10-16/h1-10H |
InChI 键 |
DQPVBRKBYCIKLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(S2)C#CC3=CC=CC=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


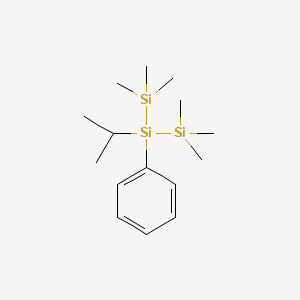
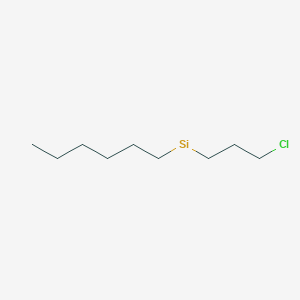

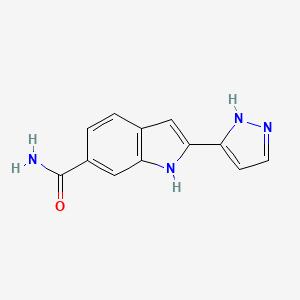
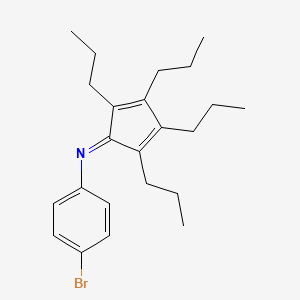
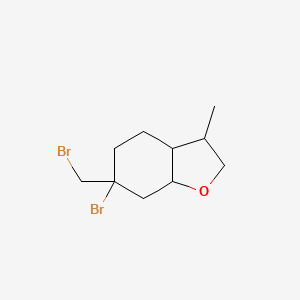

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)

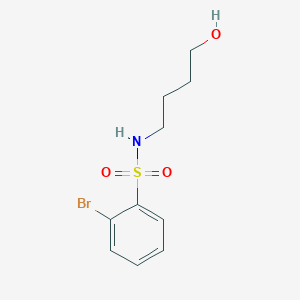
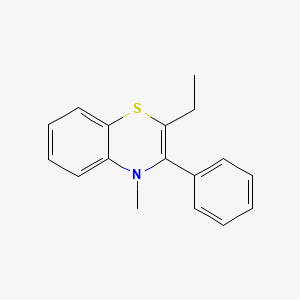
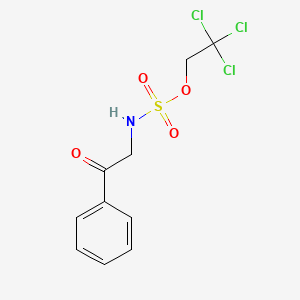
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
